molecular formula C20H17NO3S B2848922 Methyl 4-((2-(thiophen-3-yl)benzyl)carbamoyl)benzoate CAS No. 1797637-61-6

Methyl 4-((2-(thiophen-3-yl)benzyl)carbamoyl)benzoate

Cat. No.: B2848922
CAS No.: 1797637-61-6
M. Wt: 351.42
InChI Key: CZQZVXJDBJJQJK-UHFFFAOYSA-N
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Description

Methyl 4-((2-(thiophen-3-yl)benzyl)carbamoyl)benzoate is an organic compound that features a complex structure with a thiophene ring, a benzyl group, and a benzoate ester

Scientific Research Applications

Methyl 4-((2-(thiophen-3-yl)benzyl)carbamoyl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in organic semiconductors and light-emitting diodes due to the electronic properties of the thiophene ring.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used . Proper safety precautions should always be taken when working with chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-(thiophen-3-yl)benzyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzyl Carbamate Intermediate: This step involves the reaction of 2-(thiophen-3-yl)benzylamine with methyl 4-isocyanatobenzoate under controlled conditions to form the benzyl carbamate intermediate.

    Esterification: The intermediate is then subjected to esterification with methanol in the presence of a catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(thiophen-3-yl)benzyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, targeting the ester or carbamate groups.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, facilitated by reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux.

    Substitution: Bromine in carbon tetrachloride at low temperatures.

Major Products Formed

    Oxidation: Sulfoxides or sulfones depending on the extent of oxidation.

    Reduction: Corresponding alcohols or amines.

    Substitution: Brominated or nitrated derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-((2-(thiophen-2-yl)benzyl)carbamoyl)benzoate
  • Methyl 4-((2-(furan-3-yl)benzyl)carbamoyl)benzoate
  • Methyl 4-((2-(pyridin-3-yl)benzyl)carbamoyl)benzoate

Uniqueness

Methyl 4-((2-(thiophen-3-yl)benzyl)carbamoyl)benzoate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs with furan or pyridine rings. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics.

Properties

IUPAC Name

methyl 4-[(2-thiophen-3-ylphenyl)methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3S/c1-24-20(23)15-8-6-14(7-9-15)19(22)21-12-16-4-2-3-5-18(16)17-10-11-25-13-17/h2-11,13H,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQZVXJDBJJQJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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